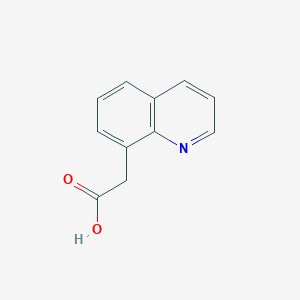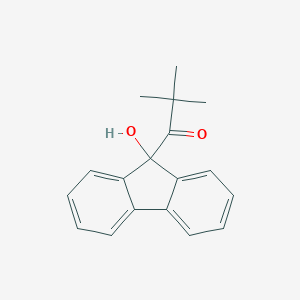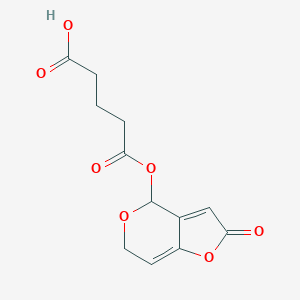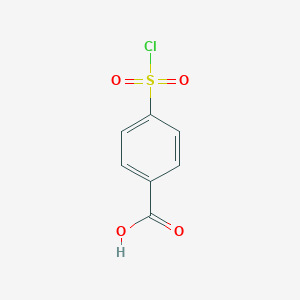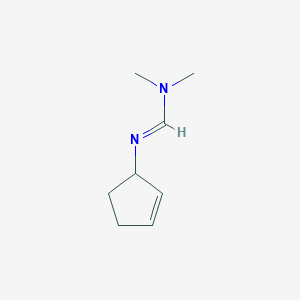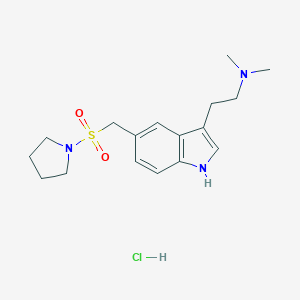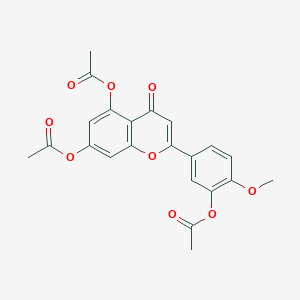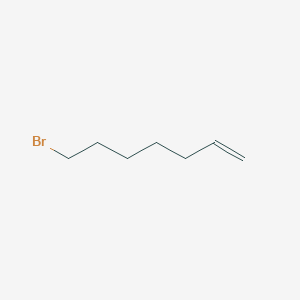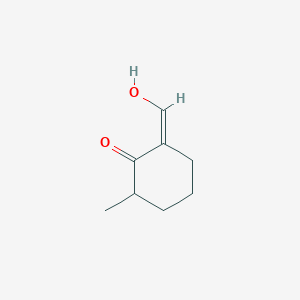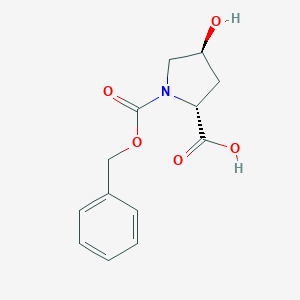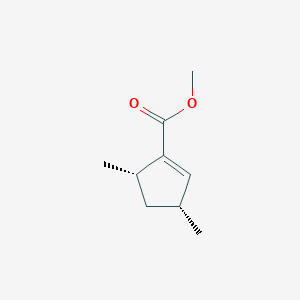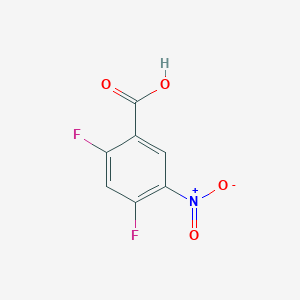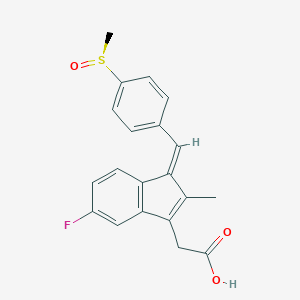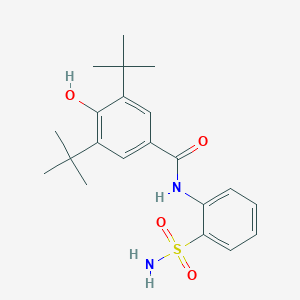
3,5-Dhsb
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dhsb is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of bulky tert-butyl groups, a hydroxyl group, and a sulfamoylphenyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dhsb typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 3,5-Bis-(1,1-dimethylethyl)-4-hydroxybenzoic acid with an appropriate amine, such as 2-aminobenzenesulfonamide, under acidic or basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate product with a sulfonyl chloride derivative, such as benzenesulfonyl chloride, in the presence of a base like pyridine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dhsb undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to modify the sulfamoyl group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are used in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
3,5-Dhsb has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases due to its unique chemical structure.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3,5-Dhsb involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to induce specific biological responses.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Similar in structure but lacks the sulfamoylphenyl group.
N-(2-Sulfamoylphenyl)benzamide: Lacks the bulky tert-butyl groups and hydroxyl group.
Uniqueness
3,5-Dhsb is unique due to the combination of its bulky tert-butyl groups, hydroxyl group, and sulfamoylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Propiedades
Número CAS |
150457-37-7 |
|---|---|
Fórmula molecular |
C21H28N2O4S |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
3,5-ditert-butyl-4-hydroxy-N-(2-sulfamoylphenyl)benzamide |
InChI |
InChI=1S/C21H28N2O4S/c1-20(2,3)14-11-13(12-15(18(14)24)21(4,5)6)19(25)23-16-9-7-8-10-17(16)28(22,26)27/h7-12,24H,1-6H3,(H,23,25)(H2,22,26,27) |
Clave InChI |
BAZFLSWMBISWAI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC=CC=C2S(=O)(=O)N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC=CC=C2S(=O)(=O)N |
Key on ui other cas no. |
150457-37-7 |
Sinónimos |
3,5-bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide 3,5-DHSB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether](/img/structure/B130182.png)
